2,3-Bis(decanoyloxy)propyl tetradecanoate
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Overview
Description
2,3-Bis(decanoyloxy)propyl tetradecanoate is a synthetic compound with the molecular formula C37H70O6 and a molecular weight of 610.9 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(decanoyloxy)propyl tetradecanoate typically involves esterification reactions. The process begins with the reaction of glycerol with decanoic acid to form 2,3-bis(decanoyloxy)propyl alcohol. This intermediate is then esterified with tetradecanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reactions.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(decanoyloxy)propyl tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Decanoic acid and tetradecanoic acid.
Reduction: 2,3-bis(decanoyloxy)propyl alcohol and tetradecanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2,3-Bis(decanoyloxy)propyl tetradecanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in esterification and transesterification studies.
Biology: Investigated for its potential as a lipid-based drug delivery system.
Medicine: Explored for its role in the formulation of lipid-based pharmaceuticals.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,3-Bis(decanoyloxy)propyl tetradecanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(decanoyloxy)propyl dodecanoate
- 2,3-Bis(decanoyloxy)propyl hexadecanoate
- 2,3-Bis(decanoyloxy)propyl octadecanoate
Uniqueness
2,3-Bis(decanoyloxy)propyl tetradecanoate is unique due to its specific chain length and ester configuration, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in drug delivery and biodegradable polymer production.
Properties
IUPAC Name |
2,3-di(decanoyloxy)propyl tetradecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O6/c1-4-7-10-13-16-17-18-19-22-24-27-30-36(39)42-33-34(43-37(40)31-28-25-21-15-12-9-6-3)32-41-35(38)29-26-23-20-14-11-8-5-2/h34H,4-33H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPBNWKAHAXTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10804758 |
Source
|
Record name | 2,3-Bis(decanoyloxy)propyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10804758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62833-19-6 |
Source
|
Record name | 2,3-Bis(decanoyloxy)propyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10804758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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